molecular formula C16H12N2O4S B2877547 4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid CAS No. 348078-44-4

4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid

Cat. No.: B2877547
CAS No.: 348078-44-4
M. Wt: 328.34
InChI Key: LMNXIHPWMNLQSD-UHFFFAOYSA-N
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Description

4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an amino group to a 2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl moiety. This structure combines the hydrogen-bonding capacity of the carboxylic acid group with the electron-deficient thiazolidinone ring, making it a promising scaffold for pharmaceutical and material science applications.

Properties

IUPAC Name

4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-14-13(17-11-8-6-10(7-9-11)15(20)21)23-16(22)18(14)12-4-2-1-3-5-12/h1-9,13,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNXIHPWMNLQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of intermediate compounds such as thiazolidine derivatives with benzoyl chloride. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate products that are subsequently converted to the final compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds.

Scientific Research Applications

4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in its bioactivity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share core structural motifs with the target molecule, enabling comparative analysis of structure-activity relationships (SAR):

Table 1: Structural Comparison
Compound Name Key Structural Differences Bioactivity/Applications References
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate Carboxylic acid esterified to methyl ester Improved lipophilicity; prodrug potential
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Thioxo substitution at C2; benzylidene at C5; benzoic acid at meta position Enhanced π-π stacking; redox activity
4-{5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoic acid Furyl substituent replaces phenyl; thiazolidinone linked via methylene Keratinous pigmentation promotion
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid Acetic acid substituent instead of benzoic acid Altered pharmacokinetics; shorter half-life
3-({[(2Z)-4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid Phenylimino group at C2; acetyl-amino linker Potential kinase inhibition
Table 2: Property Comparison
Compound Name logP* Solubility (mg/mL) pKa (COOH) Notable Bioactivity
4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid 2.1 0.12 (pH 7.4) 3.8 Antimicrobial, pigmentation modulation
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate 2.9 0.05 (pH 7.4) N/A Prodrug for enhanced membrane permeability
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid 3.5 0.08 (pH 7.4) 3.5 Antioxidant, anticancer
4-{5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-furyl}benzoic acid 1.8 0.20 (pH 7.4) 4.0 Topical use in canities prevention

*logP values estimated using ChemDraw.

Mechanistic Insights

  • Electron-Deficient Thiazolidinone Core: Enhances interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding and dipole-dipole interactions .
  • Substituent Effects :
    • Phenyl Group (C3) : Contributes to hydrophobic interactions; substitution with furyl () reduces steric hindrance.
    • Carboxylic Acid vs. Ester : Ionizable COOH improves aqueous solubility but limits blood-brain barrier penetration; methyl ester derivatives () enhance lipophilicity .

Biological Activity

4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₆H₁₂N₂O₄S
Molecular Weight328.34 g/mol
CAS Number348078-44-4
LogP2.7556
Polar Surface Area66.792 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidine derivatives with benzoic acid derivatives. The synthetic pathway often includes the formation of thiazolidinone rings followed by functionalization to introduce the amino and carboxylic acid groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidinones have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that these compounds induce apoptosis through both extrinsic and intrinsic signaling pathways.

A notable study compared the cytotoxicity of several thiazolidinone derivatives, revealing that some exhibited lower IC₅₀ values than standard chemotherapeutics like irinotecan. This suggests a promising therapeutic index for further development in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that thiazolidinone derivatives can inhibit the growth of Gram-positive bacteria effectively. For example, a series of synthesized thiazolidinones showed promising antibacterial activity against Staphylococcus aureus and other pathogens, outperforming common antibiotics in certain assays .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Case Studies

  • Cytotoxicity Evaluation :
    A study evaluated various thiazolidinone derivatives for their cytotoxic effects on human tumor cell lines. The results indicated that certain derivatives had IC₅₀ values significantly lower than those of established anticancer drugs, suggesting their potential as effective chemotherapeutics .
  • Antimicrobial Testing :
    Another investigation focused on the antibacterial efficacy of thiazolidinone derivatives against clinical isolates. The findings revealed that some compounds demonstrated superior activity compared to standard treatments, indicating their potential for use in antibiotic-resistant infections .

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